molecular formula C8H10N2O2S2 B12103359 2-(4-Sulfamoylphenyl)ethanethioamide

2-(4-Sulfamoylphenyl)ethanethioamide

Cat. No.: B12103359
M. Wt: 230.3 g/mol
InChI Key: WZMKFMWYFPQLIK-UHFFFAOYSA-N
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Description

2-(4-Sulfamoylphenyl)ethanethioamide: , also known by its chemical formula C8H10N2O2S2 , is a compound with interesting properties. Let’s explore further.

Preparation Methods

Industrial Production:: As of now, there are no established industrial-scale methods for producing this compound. Research laboratories and pharmaceutical companies may synthesize it for specific applications.

Chemical Reactions Analysis

Reactivity:: 2-(4-Sulfamoylphenyl)ethanethioamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could yield the corresponding thioether or amine derivatives.

    Substitution: The compound may undergo nucleophilic substitution reactions at the sulfur or nitrogen centers.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Nucleophiles like amines or thiols.

Major Products:: The specific products formed depend on the reaction conditions. For example:

  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Thioether or amine derivatives.

Scientific Research Applications

2-(4-Sulfamoylphenyl)ethanethioamide finds applications in various fields:

    Medicine: It might exhibit pharmacological properties, such as antimicrobial or anti-inflammatory effects.

    Chemistry: Researchers can use it as a building block for designing new compounds.

Mechanism of Action

The exact mechanism by which 2-(4-Sulfamoylphenyl)ethanethioamide exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

While no direct analogs are mentioned, chemists can compare this compound with related sulfonamides or thioamides to highlight its uniqueness.

Properties

Molecular Formula

C8H10N2O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

2-(4-sulfamoylphenyl)ethanethioamide

InChI

InChI=1S/C8H10N2O2S2/c9-8(13)5-6-1-3-7(4-2-6)14(10,11)12/h1-4H,5H2,(H2,9,13)(H2,10,11,12)

InChI Key

WZMKFMWYFPQLIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)S(=O)(=O)N

Origin of Product

United States

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